molecular formula C6H5N3O2 B1603232 Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione CAS No. 54449-30-8

Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione

Cat. No. B1603232
CAS RN: 54449-30-8
M. Wt: 151.12 g/mol
InChI Key: IOBJPPFCOVRIRS-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione is a chemical compound that has been studied for its potential applications in various fields . It is synthesized from 3,4-disubstituted 2-aminopyrroles .


Synthesis Analysis

The synthesis of Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione involves the treatment of 2-aminopyrroles, containing electron-withdrawing groups in positions 3 and 4, with aryl or alkyl isocyanates. This process yields 3,7,8-trisubstituted pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-diones .


Molecular Structure Analysis

The molecular structure of Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione is complex, with multiple substituents attached to the pyrrolo[1,2-a][1,3,5]triazine core . The exact structure can vary depending on the specific substituents used in the synthesis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione are complex and involve multiple steps . The intermediacy, in the reaction, of either (pyrrol-2-yl)ureas or 1-amido-2-aminopyrroles is discussed .


Physical And Chemical Properties Analysis

The physical and chemical properties of Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione can vary depending on the specific substituents used in its synthesis . Detailed information about its properties such as solubility, density, and reactivity would require further experimental analysis.

Scientific Research Applications

Mass Spectrometry Analysis

  • Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-diones have been analyzed using mass spectrometry. This analysis revealed unique fragmentation patterns, particularly in compounds with a 7-alkoxycarbonyl function, which showed an unusual loss of the entire ester grouping with hydrogen rearrangement (Traynor, 1975).

Chemical Synthesis

  • These compounds have been synthesized from 2-aminopyrroles containing electron-withdrawing groups. This synthesis process involves the use of aryl or alkyl isocyanates leading to trisubstituted pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-diones (Traynor & Wibberley, 1974).
  • Another synthesis method involves the reaction of ethyl bromopyruvate with 6-methyl and 6-benzyl-1,3,5-triazine-2,4(1H,3H)-diones. This method has been used to synthesize various derivatives, including pyrrolo[1,2-a]-[1,3,5]triazine-2,4(1H,3H)-dione (Traynor & Wibberley, 1974).

Electron Acceptor in Electrochromic Polymers

  • Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione derivatives have been used as electron acceptors in the construction of electrochromic conjugated polymers. This application is significant in the field of polymer chemistry and material science (Vo et al., 2022).

Application in Cytotoxic Activity and Drug Synthesis

  • Some derivatives of this compound have been synthesized and evaluated for their cytotoxic activity, indicating potential applications in the development of therapeutics (Azab, Aly, & Gobouri, 2017).
  • Pyrrolo[2,1-f][1,2,4]triazine has been used in the production of the antiviral drug remdesivir, highlighting its role in pharmaceutical synthesis (Roy et al., 2021).

Future Directions

The future directions for research on Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione could include further exploration of its potential applications in various fields, such as medicinal chemistry , as well as continued investigation into its synthesis, properties, and mechanism of action .

properties

IUPAC Name

1H-pyrrolo[1,2-a][1,3,5]triazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c10-5-7-4-2-1-3-9(4)6(11)8-5/h1-3H,(H2,7,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBJPPFCOVRIRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602229
Record name Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione

CAS RN

54449-30-8
Record name Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione
Reactant of Route 2
Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione
Reactant of Route 3
Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione
Reactant of Route 4
Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione
Reactant of Route 5
Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione
Reactant of Route 6
Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione

Citations

For This Compound
1
Citations
JR Traynor, DG Wibberley - Journal of the Chemical Society, Perkin …, 1974 - pubs.rsc.org
Reaction of ethyl bromopyruvate (4) with 6-methyl-(2) and 6-benzyl-1,3,5-triazine-2,4(1H,3H)-diones (3) gave moderate yields of 1,2,3,4-tetrahydro-2,4-dioxopyrrolo[1,2-a][1,3,5]triazine-…
Number of citations: 4 pubs.rsc.org

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